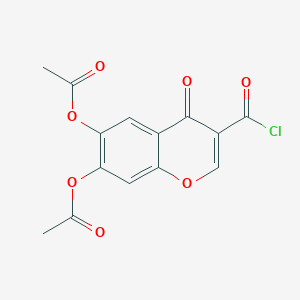
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate
Descripción general
Descripción
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is a complex organic compound with a unique structure that includes a chlorocarbonyl group, a benzopyran ring, and diacetate functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Chlorocarbonyl Group: This step involves the chlorination of the carbonyl group using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorocarbonyl group can be substituted with nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or esters.
Aplicaciones Científicas De Investigación
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chlorocarbonyl)-1,2-phenylene diacetate: Similar structure but different substitution pattern.
Iodosobenzene Diacetate: Another diacetate compound with different reactivity due to the presence of iodine.
Uniqueness
3-(Chlorocarbonyl)-4-oxo-4H-chromene-6,7-diyl diacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its benzopyran ring system also provides a rigid framework that can influence its interaction with biological targets.
Propiedades
Número CAS |
76903-11-2 |
|---|---|
Fórmula molecular |
C14H9ClO7 |
Peso molecular |
324.67 g/mol |
Nombre IUPAC |
(7-acetyloxy-3-carbonochloridoyl-4-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C14H9ClO7/c1-6(16)21-11-3-8-10(4-12(11)22-7(2)17)20-5-9(13(8)18)14(15)19/h3-5H,1-2H3 |
Clave InChI |
VFPXTDDWBWZLHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C(=C1)C(=O)C(=CO2)C(=O)Cl)OC(=O)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
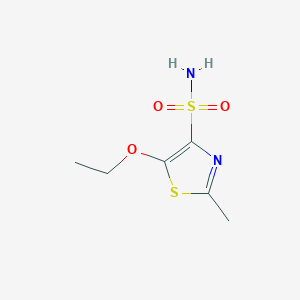
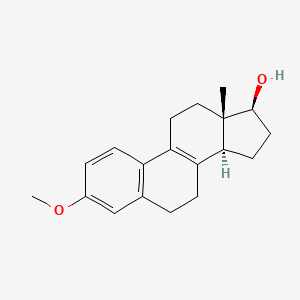
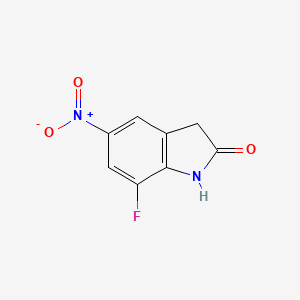


![Tert-butyl 4-[(5-bromopyridin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B8577184.png)
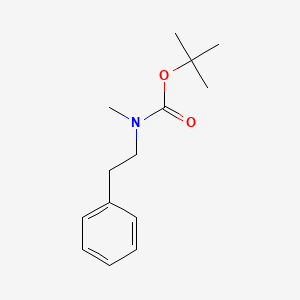
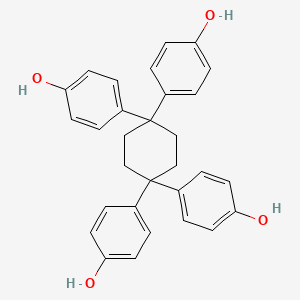

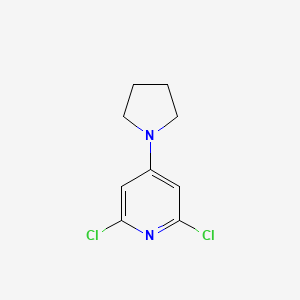


![N-(2-Methoxyphenyl)[1,1'-biphenyl]-2-amine](/img/structure/B8577230.png)

